Boc-Lys(Ac)-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Lys(Ac)-OH typically involves the protection of the amino groups of lysine. The process begins with the acetylation of the ε-amino group of lysine, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of acetic anhydride for acetylation and di-tert-butyl dicarbonate for Boc protection .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Enzymatic Deacetylation by HDACs

Boc-Lys(Ac)-OH acts as a colorimetric substrate for histone deacetylases (HDACs) , enzymes involved in epigenetic regulation.

Reaction Mechanism :

HDACs hydrolyze the acetyl group from the ε-amino position of lysine, releasing 7-amino-4-methylcoumarin (AMC) or p-nitroaniline (pNA) (depending on the conjugate), which is detectable via UV-Vis spectroscopy (λ = 355–460 nm) .Key Findings :

- Sensitivity : The reaction enables quantification of HDAC activity at concentrations as low as 1 nM.

- Specificity : this compound is selective for zinc-dependent HDACs (classes I, II, IV) over sirtuins (class III) .

- Applications : Used in cancer research to study HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .

Salt Formation for Purification

This compound forms stable salts with organic bases to enhance solubility and crystallinity.

Examples :

- Dicyclohexylammonium (DCHA) salt : Improves handling in nonpolar solvents (e.g., isopropyl acetate) .

- Sodium salt : Facilitates aqueous-phase reactions (e.g., enzymatic assays) .

Purification Data :

| Salt Form | Solubility | Purity | Source |

|---|---|---|---|

| DCHA salt | 20 mg/mL (EtOAc) | >99% | |

| Free acid | 5 mg/mL (H₂O) | 98.5% |

Derivatization for Fluorogenic Assays

This compound is modified to create fluorogenic substrates for high-throughput HDAC screening.

Synthesis of Boc-Lys(Ac)-AMC :

- Coupling : this compound reacts with 7-amino-4-methylcoumarin (AMC) via EDC/HOBt .

- Applications : Substrate deacetylation releases fluorescent AMC (Ex/Em = 355/460 nm), enabling real-time HDAC activity monitoring .

Performance Metrics :

Enzymatic Carboxyl Oxygen Exchange

In acidic conditions (pH 5–6), this compound undergoes carboxyl oxygen exchange catalyzed by proteases like Lys-C.

Mechanism :Key Insight :

The exchange rate peaks at pH 5.0 for Lys-C, contrasting with its amidase activity (optimal at pH 9) .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Lys(Ac)-OH in Peptide Construction:

this compound serves as a key building block in the synthesis of peptides. It is commonly used in solid-phase peptide synthesis (SPPS) due to its protective Boc (tert-butyloxycarbonyl) group, which allows for selective deprotection during the synthesis process. Research has demonstrated that this compound can be effectively condensed with various amines to form peptide bonds, facilitating the creation of complex peptide structures. For example, in a study involving opioid pharmacophores, this compound was incorporated into the structure to enhance potency and selectivity of the resultant peptides .

Table 1: Summary of Peptide Synthesis Using this compound

| Compound Type | Reaction Conditions | Resulting Product |

|---|---|---|

| Opioid Peptides | Condensation with benzylamine | Enhanced potency |

| Fluorogenic Substrates | Solid-phase synthesis | High-throughput screening |

Histone Deacetylase Assays

Role in HDAC Activity Monitoring:

this compound is extensively used as a substrate in assays designed to measure HDAC activity. The acetyl group on lysine residues plays a critical role in regulating gene expression through histone modification. In one study, Boc-Lys(Ac)-AMC (a derivative of this compound) was shown to be cell-permeable and could be processed by HDACs to release a fluorescent product, allowing for real-time monitoring of HDAC activity within live cells .

Table 2: Comparison of Fluorogenic Substrates for HDAC Assays

| Substrate | Selectivity | Fluorescent Product Released |

|---|---|---|

| Boc-Lys(Ac)-AMC | HDAC1/2/3 | 7-amino-4-methylcoumarin |

| Boc-Lys(Tfa)-AMC | HDAC Class IIa | 7-amino-4-methylcoumarin |

Cancer Therapeutics

Targeted Drug Delivery:

Recent advancements have highlighted the potential of this compound derivatives in targeted cancer therapies. For instance, Boc-Lys(Ac)-AMC has been utilized as a prodrug that becomes activated within cancer cells through the action of endogenous HDACs and proteases. This selective activation allows for localized drug release, minimizing systemic toxicity while enhancing therapeutic efficacy .

Case Study: In-Cell Processing

In studies involving malignant cell lines, it was demonstrated that the conversion of Boc-Lys(Ac)-AMC into its active form was significantly increased in the presence of specific HDAC inhibitors. This finding underscores the utility of this compound derivatives in developing selective cancer treatments that exploit the unique enzymatic environments present within tumor cells .

Wirkmechanismus

Boc-Lys(Ac)-OH exerts its effects primarily through its role as a substrate for HDACs. The deacetylation of this compound by HDACs leads to changes in the acetylation status of histones and non-histone proteins, affecting gene expression and cellular processes. The molecular targets include histones and various transcription factors, with pathways involved in chromatin remodeling and gene regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Z-Lys(Ac)-OH: Another lysine derivative with a benzyloxycarbonyl (Z) protecting group instead of Boc.

Ac-Lys(Ac)-OH: A simpler derivative with only an acetyl group on the ε-amino group.

Uniqueness

Boc-Lys(Ac)-OH is unique due to its dual protection strategy, which allows for selective deprotection and modification. This makes it particularly useful in complex biochemical assays and synthetic pathways where precise control over functional groups is required .

Biologische Aktivität

Boc-Lys(Ac)-OH, or N-Boc-acetyl-lysine, is a derivative of lysine that has garnered attention in biochemical research due to its potential applications in peptide synthesis and pharmacological studies. This compound is particularly notable for its role in enhancing the biological activity of peptides, especially in the context of opioid pharmacophores.

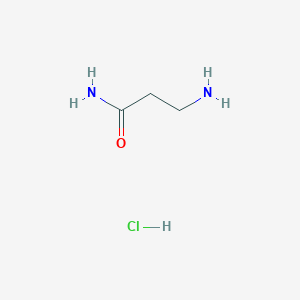

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and an acetyl group on the side chain. This structural configuration allows for selective reactions during peptide synthesis, making it a valuable intermediate in the preparation of bioactive peptides.

The biological activity of this compound is primarily linked to its incorporation into peptide sequences that interact with opioid receptors. Research indicates that the presence of lysine at the C-terminus of specific peptide sequences can significantly alter their affinity and selectivity for δ-opioid receptors. For instance, studies have shown that substituting lysine with this compound in the Dmt-Tic pharmacophore enhances potency compared to other amino acid substitutions .

Case Studies

-

Opioid Receptor Binding : A study investigated the effects of this compound when incorporated into Dmt-Tic peptides. The results demonstrated that peptides containing this compound exhibited increased binding affinity to μ and δ-opioid receptors, with IC50 values indicating potent agonistic activity . The following table summarizes some key findings:

Peptide Structure IC50 (nM) Selectivity Ratio H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph 0.068 High H-Dmt-Tic-Lys(Z)-NH-CH2-Ph 0.019 Moderate Endomorphin-2 13.7 Low - Synthesis and Yield : In a synthetic approach, this compound was used to create various derivatives with high yields. For example, a one-pot synthesis method yielded over 90% purity for this compound derivatives . This efficiency is crucial for large-scale applications in drug development.

- Enzymatic Studies : Further investigations into the enzymatic stability of this compound revealed that it is resistant to hydrolysis by certain proteases, making it suitable for therapeutic applications where prolonged action is desired .

Applications

This compound has found applications not only in opioid research but also in:

Eigenschaften

IUPAC Name |

(2S)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKOUUAPSRCSNT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982132 | |

| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6404-26-8 | |

| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N~6~-(1-hydroxyethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.